(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride
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Overview
Description
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is a chiral organic compound with significant applications in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of cyclohexane derivatives in the presence of ammonia or amines under controlled conditions. The reaction is often carried out using palladium or platinum catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol
- (1R,2R,3R,4S)-4-hydroxycyclohexane-1,2,3-triol
- (1R,2R,3R,4S)-4-methylcyclohexane-1,2,3-triol
Uniqueness
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is unique due to its specific stereochemistry and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h3-6,8-10H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
LNAKNBUHELSQDD-BTVCFUMJSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]([C@H]1N)O)O)O.Cl |
Canonical SMILES |
C1CC(C(C(C1N)O)O)O.Cl |
Origin of Product |
United States |
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